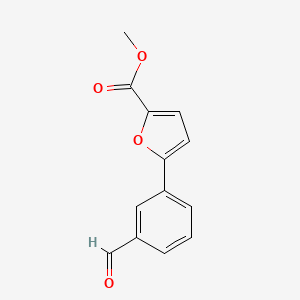

Methyl 5-(3-formylphenyl)furan-2-carboxylate

CAS No.: 400746-19-2

Cat. No.: VC18900926

Molecular Formula: C13H10O4

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400746-19-2 |

|---|---|

| Molecular Formula | C13H10O4 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | methyl 5-(3-formylphenyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C13H10O4/c1-16-13(15)12-6-5-11(17-12)10-4-2-3-9(7-10)8-14/h2-8H,1H3 |

| Standard InChI Key | QCGXNXGFVPXUMH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC(=C2)C=O |

Introduction

Synthetic Pathways and Optimization

The synthesis of methyl 5-(3-formylphenyl)furan-2-carboxylate can be achieved through palladium-catalyzed cross-coupling or post-functionalization strategies, as demonstrated in analogous systems.

Suzuki-Miyaura Cross-Coupling

A validated route for aryl-furan derivatives involves coupling methyl 5-bromofuran-2-carboxylate with 3-formylphenylboronic acid (Figure 1) :

Reaction Conditions:

-

Catalyst: (0.05–0.1 equiv)

-

Base: (4.2 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME)

-

Temperature: Reflux (85–90°C)

-

Atmosphere: Inert (N or Ar)

Procedure:

-

Combine methyl 5-bromofuran-2-carboxylate (1.0 equiv), , and 3-formylphenylboronic acid (1.4 equiv) in DME.

-

Add aqueous and reflux for 12–24 hours.

-

Extract with , dry over , and purify via silica gel chromatography.

Challenges:

-

The formyl group may require protection (e.g., as an acetal) to prevent side reactions during coupling.

-

Boronic acid availability: 3-formylphenylboronic acid is less common than its halogenated counterparts, necessitating custom synthesis.

Post-Functionalization Approach

An alternative strategy involves introducing the formyl group after cross-coupling:

-

Synthesize methyl 5-(3-methylphenyl)furan-2-carboxylate via Suzuki-Miyaura coupling.

-

Oxidize the methyl group to aldehyde using MnO/NaCN in methanol .

Conditions for Oxidation:

-

Substrate: Methyl 5-(3-methylphenyl)furan-2-carboxylate

-

Oxidizing Agent: MnO (2.0 equiv)

-

Additive: NaCN (0.4 equiv)

-

Solvent: Methanol/

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 246.21 g/mol |

| Melting Point | Not reported (estimated 90–110°C) |

| Solubility | Soluble in DCM, THF, DMSO |

| Stability | Sensitive to strong acids/bases |

Challenges and Future Directions

-

Synthetic Optimization: Improving yields of 3-formylphenylboronic acid coupling and minimizing deprotection steps.

-

Biological Screening: Testing the compound’s efficacy in DNA repair inhibition or antimicrobial assays.

-

Scalability: Transitioning from lab-scale (mg) to industrial (kg) production using continuous-flow systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume